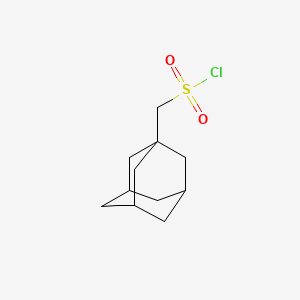![molecular formula C22H25N5O5 B2385925 N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775337-86-4](/img/structure/B2385925.png)
N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has demonstrated the synthesis and evaluation of derivatives similar to N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide, focusing on their potential as anticancer agents. These compounds have been tested on various cancer cell lines, showing inhibitory effects on cancer cell growth. The design and synthesis processes aim to identify new therapeutic agents with improved anticancer activity, highlighting the significance of structural modification in enhancing biological activity against specific cancer cell lines (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Activities
Several studies have focused on the synthesis of novel derivatives, exploring their anti-inflammatory and analgesic properties. These compounds have been synthesized through various chemical reactions and evaluated for their biological activities. The results indicate that certain derivatives exhibit significant anti-inflammatory and analgesic effects, which could be attributed to the specific chemical structures and substitutions on the core molecule. This research contributes to the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).
Radioligand Applications for PET Imaging
The compound and its derivatives have been investigated for their potential use as radioligands in positron emission tomography (PET) imaging. The synthesis of fluorine-18 labeled compounds allows for in vivo imaging of specific receptors, contributing to the diagnosis and monitoring of neurological disorders. This research area emphasizes the importance of chemical modifications to improve the binding affinity and selectivity of radioligands, enhancing the quality of PET imaging for clinical applications (Dollé et al., 2008).
Antimicrobial Activities
Research into the antimicrobial properties of derivatives reveals their potential as therapeutic agents against various bacterial and fungal pathogens. The synthesis and biological evaluation of these compounds have shown promising results in inhibiting the growth of specific microorganisms. This line of research is crucial for the development of new antimicrobial agents to combat drug-resistant infections, highlighting the compound's versatility in medical applications (Sharma et al., 2004).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-3-18-24-20(25-32-18)19-15-10-7-8-12-26(15)22(30)27(21(19)29)13-17(28)23-14-9-5-6-11-16(14)31-4-2/h5-6,9,11H,3-4,7-8,10,12-13H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGHFWDNRMTGTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)

![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2385845.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2385847.png)

![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)
![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)

![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2385862.png)
![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)

